4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a phosphonate group, a sulfonic acid group, and a phenoxyphenyl moiety, which contribute to its reactivity and biological activity.
This compound can be synthesized through various chemical methods, often involving the reaction of phosphonic acids with sulfonic acids and phenolic compounds. The specific synthetic pathways may vary depending on the desired purity and yield.
4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid can be classified as a phosphonic acid derivative. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
The molecular structure of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid can be represented as follows:
The compound features:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the expected functional groups and molecular weight.
4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is involved in several chemical reactions:
Technical details regarding reaction mechanisms, such as transition states and intermediates, are essential for understanding the reactivity of this compound.
The mechanism of action for 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is primarily linked to its interactions at the molecular level:
Data from studies utilizing molecular docking simulations can provide insights into binding affinities and interaction profiles with specific biological targets.
Relevant data from spectroscopic analyses (e.g., Infrared Spectroscopy) can further elucidate its physical and chemical properties.
4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid has several scientific uses:
4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid (designated BPH-652 in drug development contexts) functions as a potent competitive inhibitor of squalene synthase (farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase; EC 2.5.1.21). This enzyme catalyzes the reductive dimerization of two farnesyl diphosphate molecules to form squalene, the first dedicated step in cholesterol biosynthesis. High-resolution X-ray crystallography (PDB ID: 3LEE) reveals that BPH-652 occupies the farnesyl diphosphate binding pocket within the catalytic domain of human squalene synthase. The phosphonosulfonate moiety of BPH-652 coordinates with essential magnesium ions (Mg²⁺) within the enzyme's active site, mimicking the natural diphosphate group of the farnesyl diphosphate substrate [6] [8]. The aromatic 3-phenoxyphenyl group extends into the hydrophobic cleft typically occupied by the farnesyl chain, creating steric and electrostatic competition that effectively blocks substrate access [6]. This competitive mechanism exhibits nanomolar affinity, substantially reducing squalene synthase catalytic activity.
Structural analyses confirm that BPH-652 functions as a transition-state analog inhibitor. During the native catalytic cycle, squalene synthase facilitates a carbocationic transition state involving the coupling of two farnesyl diphosphate molecules after initial diphosphate elimination. The phosphonate group (-PO₃²⁻) within BPH-652 mimics the geometry and charge distribution of this highly reactive carbocationic intermediate. The tetrahedral phosphonate carbon and its sulfonate substituent (-SO₃⁻) provide electrostatic and steric features analogous to the proposed presqualene diphosphate transition state intermediate. This molecular mimicry enables exceptionally high affinity binding, effectively trapping the enzyme in a non-productive state [6] [8]. The magnesium ion coordination network involving the phosphonate and sulfonate groups further stabilizes this inhibitory complex, resembling the metal coordination required for diphosphate substrate binding and catalysis.
Table 1: Structural Features of BPH-652 Enabling Transition-State Mimicry
Structural Element | Mimicked Reaction Intermediate | Role in Enzyme Inhibition |
---|---|---|
Phosphonate group (-PO₃²⁻) | Pyrophosphate leaving group | Mg²⁺ coordination and electrostatic mimicry of diphosphate release |
Butane chain | Farnesyl chain linkage | Proper spatial positioning of functional groups |
Sulfonate group (-SO₃⁻) | Carbocation transition state | Charge stabilization mimicking high-energy intermediate |
3-Phenoxyphenyl moiety | Farnesyl hydrophobic tail | Hydrophobic pocket occupancy and substrate displacement |
By potently inhibiting squalene synthase, BPH-652 disrupts the terpenoid backbone biosynthesis pathway at a critical branch point downstream of farnesyl diphosphate. This inhibition prevents the flux of isoprenoid precursors toward sterol biosynthesis while allowing continued production of essential non-sterol isoprenoids such as dolichols, ubiquinone, and prenylated proteins. Crucially, this targeted inhibition avoids the accumulation of upstream toxic sterol intermediates (e.g., lanosterol or zymosterol) that can occur with inhibitors acting earlier in the pathway (e.g., HMG-CoA reductase inhibitors). Instead, BPH-652 treatment leads to a marked accumulation of farnesyl diphosphate and its derivative, farnesol, within cells. This substrate buildup occurs because farnesyl diphosphate cannot be productively channeled into squalene and subsequent sterol products [4].
The primary biochemical consequence of squalene synthase inhibition is the profound depletion of downstream sterols, most notably cholesterol and its precursors (squalene, lanosterol). In hepatocytes, this depletion triggers a homeostatic feedback response mediated by sterol regulatory element-binding proteins. The reduction in intracellular cholesterol activates proteolytic processing of sterol regulatory element-binding proteins, leading to their translocation to the nucleus. There, they bind sterol regulatory elements and upregulate transcription of the low-density lipoprotein receptor gene. Increased low-density lipoprotein receptor expression on hepatocyte surfaces enhances clearance of circulating low-density lipoprotein-cholesterol particles from the bloodstream, thereby reducing plasma cholesterol levels [4]. Unlike statins, BPH-652 does not reduce levels of non-sterol isoprenoids derived from farnesyl diphosphate, potentially mitigating certain adverse effects associated with statin therapy.
1.3.1. Staphylococcus aureus 4,4'-Diapophytoene Synthase (CrtM) InhibitionBeyond its primary action on mammalian squalene synthase, BPH-652 demonstrates significant inhibitory activity against the Staphylococcus aureus enzyme 4,4'-diapophytoene synthase (also known as dehydrosqualene synthase or CrtM; EC 2.5.1.96). CrtM catalyzes the first committed step in staphyloxanthin biosynthesis, a carotenoid pigment crucial for bacterial virulence. Similar to squalene synthase, CrtM condenses two molecules of farnesyl diphosphate in a head-to-head manner. However, instead of producing squalene, it generates the colorless C₃₀ carotenoid precursor 4,4'-diapophytoene (dehydrosqualene). Structural homology modeling reveals that BPH-652 binds the CrtM active site via mechanisms analogous to its inhibition of human squalene synthase, exploiting the conserved architecture of the farnesyl diphosphate binding pocket. Inhibition of CrtM blocks staphyloxanthin production, rendering Staphylococcus aureus susceptible to oxidative stress and neutrophil-mediated killing by impairing the bacterium's ability to neutralize reactive oxygen species [2] [5].
Table 2: Comparative Enzymology of Squalene Synthase (Human) and 4,4'-Diapophytoene Synthase (S. aureus)
Characteristic | Human Squalene Synthase (SQS) | Staphylococcus aureus 4,4'-Diapophytoene Synthase (CrtM) |
---|---|---|
EC Number | EC 2.5.1.21 | EC 2.5.1.96 |
Reaction Catalyzed | 2 Farnesyl diphosphate → Squalene + 2PPᵢ | 2 Farnesyl diphosphate → 4,4'-Diapophytoene + 2PPᵢ + 2H⁺ |
Product Role | Cholesterol biosynthesis precursor | Staphyloxanthin (carotenoid virulence factor) precursor |
Structural Fold | Isoprenoid synthase fold class I | Isoprenoid synthase fold class I |
BPH-652 Inhibition (IC₅₀) | ~20-100 nM (varies by assay) | ~200-500 nM (varies by assay and strain) |
Consequences of Inhibition | Cholesterol depletion; LDL receptor upregulation | Loss of pigment; increased susceptibility to ROS and host immunity |
PDB IDs with BPH-652 | 3LEE, 3LEF | 2ZCO, 3ACX, 4E9Z |
Despite catalyzing chemically distinct reactions (squalene formation versus dehydrosqualene formation), human squalene synthase and Staphylococcus aureus CrtM share significant structural and mechanistic homology. Both enzymes belong to the isoprenoid synthase fold class I superfamily and utilize a conserved set of aspartate-rich motifs (typically DxxxD) for substrate binding and catalysis. These motifs coordinate essential magnesium ions that facilitate diphosphate release from farnesyl diphosphate. Key differences, however, exist in their active site geometries and product release channels. The CrtM active cavity possesses subtle amino acid substitutions and altered loop conformations that favor the distinct deprotonation steps leading to dehydrosqualene formation instead of the reductive coupling mechanism producing squalene. BPH-652 exploits the shared catalytic machinery while its inhibitory efficacy is modulated by species-specific variations in the hydrophobic substrate channels. Notably, the 3-phenoxyphenyl group of BPH-652 exhibits optimal complementarity with the aromatic residue clusters lining the Staphylococcus aureus CrtM binding site, contributing to its nanomolar-range affinity despite phylogenetic divergence [2] [5] [6]. This cross-kingdom inhibitory activity positions BPH-652 as a dual-function compound capable of simultaneously targeting human hypercholesterolemia and Staphylococcus aureus virulence, though therapeutic exploitation requires careful consideration of selectivity profiles.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3